An In-Depth Technical Guide to 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(2,6-dichlorophenyl)-thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical architecture, physicochemical properties, synthesis, and explore its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers actively engaged in drug discovery and development.
Molecular Architecture and Physicochemical Profile
4-(2,6-Dichlorophenyl)-thiazol-2-ylamine belongs to the 2-aminothiazole class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active molecules.[1][2][3] The core of the molecule consists of a five-membered thiazole ring containing a sulfur and a nitrogen atom, substituted with an amino group at the 2-position and a 2,6-dichlorophenyl group at the 4-position.
The strategic placement of two chlorine atoms at the ortho positions of the phenyl ring significantly influences the molecule's conformation and electronic properties. This steric hindrance forces the phenyl ring to be non-coplanar with the thiazole ring, a feature that can be critical for its interaction with biological targets.
Table 1: Physicochemical Properties of 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine and Related Analogs
| Property | 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine (Predicted/Inferred) | 4-(o,p-Dichlorophenyl)-2-aminothiazole[4] | N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine[5] | 4-(4-Chlorophenyl)thiazol-2-amine[6][7] |
| Molecular Formula | C₉H₆Cl₂N₂S | C₉H₆Cl₂N₂S | C₉H₆Cl₂N₂S | C₉H₇ClN₂S |
| Molecular Weight | 245.13 g/mol | 245.13 g/mol | 245.12 g/mol | 210.68 g/mol |
| Melting Point (°C) | Data not available | 158[4] | Data not available | 169-171[6][7] |
| Appearance | Crystalline solid (predicted) | Colorless crystalline solid[4] | White prisms[5] | White solid[6] |
| Solubility | Soluble in common organic solvents (predicted) | Soluble in common organic solvents[4] | Recrystallized from chloroform-hexane[5] | Data not available |
Synthesis and Characterization: The Hantzsch Thiazole Synthesis
The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[8][9] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea. The synthesis of 4-(2,6-dichlorophenyl)-thiazol-2-ylamine follows a two-step process: the preparation of the α-haloketone intermediate and the subsequent cyclization reaction.
Figure 1: Synthetic pathway for 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine.
Experimental Protocol: Synthesis of 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine
Part A: Synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone (α-Haloketone Intermediate)
This protocol is adapted from the synthesis of the analogous 2-bromo-1-(2,4-dichlorophenyl)ethanone and 2-bromo-1-(3,5-dichlorophenyl)ethanone.[10][11] The existence of 2-bromo-1-(2,6-dichlorophenyl)ethanone is confirmed by its CAS number: 81547-72-0.[12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,6-dichlorophenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl ether or acetic acid.
-
Bromination: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(2,6-dichlorophenyl)ethanone. Further purification can be achieved by recrystallization.
Part B: Hantzsch Cyclization to form 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine
This protocol is a generalized procedure for the Hantzsch thiazole synthesis.[8][13]
-
Reaction Mixture: In a round-bottom flask, combine 2-bromo-1-(2,6-dichlorophenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent like ethanol or methanol.
-
Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate or ice-cold water to precipitate the product.[8]
-
Purification: Collect the precipitate by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-(2,6-dichlorophenyl)-thiazol-2-ylamine.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a singlet for the C5-H of the thiazole ring, signals in the aromatic region corresponding to the protons of the 2,6-dichlorophenyl ring, and a broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum should display signals for the carbon atoms of the thiazole ring and the 2,6-dichlorophenyl ring.
-
FT-IR (cm⁻¹): Characteristic peaks are expected for N-H stretching of the primary amine (around 3400-3300 cm⁻¹), C=N stretching of the thiazole ring (around 1610 cm⁻¹), and C-S-C stretching (around 560 cm⁻¹).[4]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (245.13 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Biological Activity and Therapeutic Potential
The 2-aminothiazole scaffold is a cornerstone in the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The introduction of the 2,6-dichlorophenyl moiety is expected to modulate the biological activity of the parent 2-aminothiazole core.
Potential Mechanisms of Action
Based on studies of related 2-aminothiazole derivatives, 4-(2,6-dichlorophenyl)-thiazol-2-ylamine could potentially exert its biological effects through various mechanisms:
-
Inhibition of Protein Kinases: The 2-aminothiazole scaffold is present in clinically approved kinase inhibitors like Dasatinib.[1] It is plausible that 4-(2,6-dichlorophenyl)-thiazol-2-ylamine could target key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[18]
-
Tubulin Polymerization Inhibition: Some 2-aminothiazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[18]
-
Other Potential Targets: The broad biological profile of 2-aminothiazoles suggests that they may interact with a variety of other cellular targets.[2][3]
Figure 2: A plausible mechanism of action for 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine targeting the PI3K/Akt/mTOR signaling pathway.
Cytotoxicity and Therapeutic Index
While specific cytotoxicity data for 4-(2,6-dichlorophenyl)-thiazol-2-ylamine is not available, studies on analogous compounds provide valuable insights. For instance, various dichlorophenyl-thiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines.[19][20][21][22] The IC₅₀ values for these related compounds often fall in the micromolar to nanomolar range, suggesting that 4-(2,6-dichlorophenyl)-thiazol-2-ylamine could also possess significant cytotoxic activity.
Table 2: Cytotoxicity of Structurally Related Dichlorophenyl-Thiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [19] |
| 3-(4-(2,4-dichlorophenyl)thiazol-2-yl)pyrrolo[1,2-d][8][18][23]triazin-4(3H)-one | Data not specified | Data not specified | [20] |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | A549 (Lung) | 60.1 ± 3.45 | [21] |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | HCT-116 (Colon) | 23.8 ± 1.48 | [21] |
| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.1 ± 0.5 | [22] |
Further experimental validation is crucial to determine the specific cytotoxic profile and therapeutic index of 4-(2,6-dichlorophenyl)-thiazol-2-ylamine.
Future Directions and Conclusion
4-(2,6-Dichlorophenyl)-thiazol-2-ylamine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via the robust Hantzsch reaction makes it readily accessible for further chemical modifications and biological evaluation.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed experimental protocol and complete spectroscopic and physical characterization of 4-(2,6-dichlorophenyl)-thiazol-2-ylamine are needed to establish a solid foundation for further studies.
-
Comprehensive Biological Screening: The compound should be screened against a panel of cancer cell lines, bacterial strains, and inflammatory models to fully elucidate its biological activity profile.
-
Mechanism of Action Studies: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications on the phenyl ring and the amino group will be crucial for optimizing potency and selectivity.
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